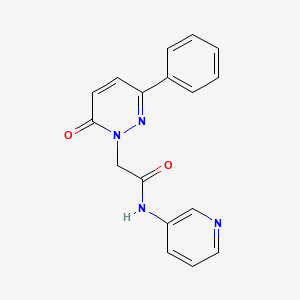
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is a chemical compound with the molecular formula C23H21INOPS and a molecular weight of 517.372 g/mol . It is known for its unique structure, which includes an oxazole ring substituted with a methylsulfanyl group and a triphenylphosphonium moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide typically involves the reaction of 2-methyl-5-methylsulfanyl-oxazole with triphenylphosphine and iodine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: 2-methyl-5-methylsulfanyl-oxazole, triphenylphosphine, iodine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The starting materials are mixed in the anhydrous solvent and stirred under an inert atmosphere. Iodine is added slowly to the reaction mixture, and the reaction is allowed to proceed until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, diethyl ether, low temperatures (0°C to room temperature).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted triphenylphosphonium derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research for targeted drug delivery.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is primarily related to its ability to interact with biological membranes and proteins. The triphenylphosphonium moiety allows the compound to accumulate in mitochondria, where it can exert its effects by disrupting mitochondrial function or delivering bioactive molecules. The oxazole ring and methylsulfanyl group may also contribute to its biological activity by interacting with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-5-propylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Similar structure with a propylsulfanyl group instead of a methylsulfanyl group.
(2-Cyanomethyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Contains a cyanomethyl group instead of a methyl group.
Uniqueness
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the triphenylphosphonium moiety makes it particularly effective for mitochondrial targeting and as a reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
76621-78-8 |
|---|---|
Molekularformel |
C23H21INOPS |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
(2-methyl-5-methylsulfanyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H21NOPS.HI/c1-18-24-22(23(25-18)27-2)26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GLCVTOPFTXUHHF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=C(O1)SC)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B12176535.png)
![Azepan-1-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B12176537.png)
![N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12176543.png)
![3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12176546.png)
![Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12176551.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B12176561.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12176563.png)


![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176591.png)


